molecular formula C17H14N4O B5831686 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide

2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide

Katalognummer B5831686
Molekulargewicht: 290.32 g/mol
InChI-Schlüssel: APHXQHBAGYZXGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide, also known as CPI-455, is a small molecule inhibitor that targets the lysine methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which is involved in the regulation of gene expression. Overexpression of EZH2 has been linked to various types of cancer, including prostate, breast, and lung cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

Wirkmechanismus

2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide targets EZH2, which is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to the repression of gene expression, as it promotes the formation of a repressive chromatin structure. By inhibiting EZH2, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide promotes the expression of genes that are normally repressed by EZH2, including tumor suppressor genes. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EZH2, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of other lysine methyltransferases, including G9a and GLP. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has also been shown to induce the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage response. Physiologically, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is that it specifically targets EZH2, which is overexpressed in many types of cancer. This makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide may have off-target effects on other lysine methyltransferases, which could limit its specificity.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide. One direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a combination therapy with other chemotherapeutic agents. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to sensitize cancer cells to docetaxel, so it may be effective in combination with other agents as well. Finally, there is potential to develop new and more potent inhibitors of EZH2, based on the structure of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide.

Synthesemethoden

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the intermediate 2-bromo-5-nitropyridine, which is then coupled with 3-cyano-1H-indole to yield the key intermediate 2-(3-cyano-1H-indol-1-yl)-5-nitropyridine. This intermediate is then reduced to the corresponding amine, which is subsequently coupled with N-(3-bromopropyl)acetamide to yield 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been extensively studied in preclinical models of cancer, including prostate, breast, and lung cancer. In these studies, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-(3-cyano-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as docetaxel.

Eigenschaften

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-8-14-11-21(16-6-2-1-5-15(14)16)12-17(22)20-10-13-4-3-7-19-9-13/h1-7,9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHXQHBAGYZXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.